16(S)-Hete

描述

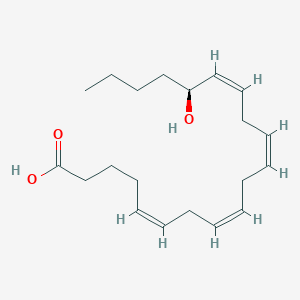

16(S)-HETE is a 16-HETE in which the chiral centre at position 16 has S-configuration. It has a role as an anti-inflammatory agent and a human xenobiotic metabolite. It is a conjugate acid of a this compound(1-). It is an enantiomer of a 16(R)-HETE.

生物活性

16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE) is a bioactive lipid derived from arachidonic acid, playing significant roles in various physiological and pathological processes. This compound belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are involved in inflammation, vascular regulation, and cellular signaling. The following sections detail the biological activities, biosynthesis, and clinical implications of this compound, supported by data tables and relevant case studies.

Biosynthesis

This compound is primarily synthesized through the action of cytochrome P450 enzymes on arachidonic acid. The enzymatic pathway involves the conversion of arachidonic acid into various HETEs, with this compound being one of the products formed predominantly in human tissues. The synthesis can be influenced by factors such as tissue type and hormonal stimuli, leading to varying concentrations in different physiological states .

Biological Activities

The biological activities of this compound encompass several mechanisms:

- Inflammation Modulation : this compound has been shown to influence inflammatory responses by modulating leukocyte adhesion and aggregation. It acts as an endogenous inhibitor in human polymorphonuclear leukocytes (PMNs), thereby affecting their function during inflammatory processes .

- Vascular Effects : This compound plays a role in vascular homeostasis. It has been implicated in regulating smooth muscle tone in pulmonary vasculature and bronchial tissues, contributing to airway reactivity and vascular constriction .

- Cellular Growth and Apoptosis : Eicosanoids like this compound can affect cellular growth and apoptosis, indicating potential roles in cancer biology and tissue regeneration .

Case Studies and Clinical Findings

Recent studies have highlighted the clinical relevance of this compound in various conditions:

- Eosinophilic Esophagitis (EoE) : A study found that patients with EoE exhibited elevated levels of 15(S)-HETE compared to controls. While this primarily focused on 15(S)-HETE, it suggests a potential role for related HETEs like this compound in atopic conditions .

- Ulcerative Colitis (UC) : Research indicates that this compound concentrations are associated with disease activity in UC patients. Higher levels were correlated with increased calprotectin concentrations, suggesting its role as a biomarker for inflammation .

Data Table: Concentrations of HETEs in Clinical Studies

The mechanisms through which this compound exerts its effects include:

- Interaction with Receptors : It is believed that HETEs interact with specific receptors involved in inflammatory signaling pathways, although detailed receptor interactions remain an area for further research .

- Enzymatic Pathways : The metabolic pathways involving cytochrome P450 enzymes are crucial for the regulation of HETE levels, impacting their biological activities significantly .

科学研究应用

Inflammation and Immune Response

16(S)-HETE has been implicated in modulating inflammatory responses. It is known to influence the function of polymorphonuclear leukocytes (PMNs), which play a critical role in the immune response. Research indicates that this compound can suppress PMN adhesion and aggregation, potentially reducing inflammation during acute conditions such as stroke.

Case Study: Acute Stroke Model

A study demonstrated that this compound significantly suppressed increased intracranial pressure (ICP) in a rabbit model of thromboembolic stroke. Rabbits treated with this compound showed a notable reduction in ICP compared to control groups, suggesting its potential as a therapeutic agent in ischemic conditions .

Cardiovascular Applications

The compound's effects on cardiovascular health are also noteworthy. This compound has been shown to have vasodilatory effects, which could be beneficial in managing hypertension and other cardiovascular diseases.

Mechanistic Insights

Research has revealed that this compound activates cytochrome P450 1B1, which is associated with the production of cardiotoxic metabolites. This activation may contribute to the modulation of cardiac pathologies, indicating that understanding the balance between its beneficial and harmful effects is crucial for developing therapeutic strategies .

Cancer Biology

In cancer research, this compound exhibits dual roles depending on the context and concentration. It has been linked to both pro-carcinogenic and anti-carcinogenic effects.

Research Findings

- In prostate cancer studies, 15-lipoxygenase-1 (15-LOX-1) produces 15(S)-HETE, which has been associated with promoting cancer cell proliferation. Conversely, 15-LOX-2 produces 15(S)-HETE that exhibits pro-apoptotic properties .

- A study found that elevated levels of 15(S)-HETE were present in patients with proliferative diabetic retinopathy, suggesting its role in angiogenesis related to tumor progression .

Angiogenesis

This compound has been identified as a significant player in angiogenesis—the process by which new blood vessels form from existing ones.

Mechanistic Studies

Studies have shown that this compound stimulates endothelial cell migration and tube formation via activation of signaling pathways such as Jak2-STAT5B. This indicates its potential role in promoting vascularization in both normal physiological processes and pathological conditions like cancer .

The biological activity of this compound can be compared with its enantiomer, 16(R)-HETE, highlighting differences in their effects on various biological processes.

| Compound | Effect on PMNs | Vasodilatory Effect | Role in Cancer |

|---|---|---|---|

| This compound | Suppresses adhesion | Minimal | Context-dependent |

| 16(R)-HETE | Inhibits aggregation | Significant | Potentially pro-cancer |

属性

IUPAC Name |

(5Z,8Z,11Z,14Z,16S)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKNPVYFNMZRJG-IFOZKBMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dietary intervention impact 16(S)-HETE levels in individuals with NAFLD and PCOS?

A1: Interestingly, the provided studies offer differing insights into the relationship between dietary intervention and this compound levels.

- In the NAFLD study [], This compound levels were not significantly affected by the dietary intervention, regardless of the degree of weight loss. This suggests that this compound may not be a sensitive biomarker for monitoring dietary intervention success in this population.

- Conversely, the PCOS study [] found that a 3-month calorie-restricted, low glycemic index diet led to a significant increase in the levels of several pro-inflammatory mediators, including this compound, in women with PCOS. This increase brought their levels closer to those observed in the healthy control group. The authors suggest that this increase could indicate the activation of dormant inflammatory pathways in response to the dietary intervention.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。